6-Bromo-DL-tryptophan 6-Bromo-DL-tryptophan
Brand Name: Vulcanchem
CAS No.: 33599-61-0
VCID: VC21538374
InChI: InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
SMILES: C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283,13 g/mole

6-Bromo-DL-tryptophan

CAS No.: 33599-61-0

Cat. No.: VC21538374

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283,13 g/mole

* For research use only. Not for human or veterinary use.

6-Bromo-DL-tryptophan - 33599-61-0

CAS No. 33599-61-0
Molecular Formula C11H11BrN2O2
Molecular Weight 283,13 g/mole
IUPAC Name 2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Standard InChI Key OAORYCZPERQARS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Canonical SMILES C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N

Chemical Structure and Properties

6-Bromo-DL-tryptophan is a derivative of the essential amino acid tryptophan, featuring a bromine atom substituted at the 6-position of the indole ring structure. This halogenation significantly alters the compound's biochemical properties and reactivity compared to standard tryptophan, making it valuable for diverse research applications .

The compound exists as a racemic mixture of the D and L enantiomers, as indicated by the "DL" prefix. It typically appears as a white to off-white crystalline solid with the following properties:

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC₁₁H₁₁BrN₂O₂
Molecular Weight283.12 g/mol
CAS Number33599-61-0
Physical FormWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (water, alcohols); slightly soluble in acetic acid and DMSO
SMILES StringNC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O
Storage ConditionsStore desiccated at -20°C; protect from light

The bromine substitution at the 6-position enhances the compound's reactivity while maintaining the essential structural features that allow it to participate in biological processes similar to natural tryptophan. The modification influences its interactions with enzymes, receptors, and other biomolecules, making it valuable as a probe in various biochemical investigations .

Synthesis and Production Methods

Several approaches have been developed for the synthesis of 6-Bromo-DL-tryptophan and related halogenated tryptophan derivatives. These methods generally aim to achieve regioselective bromination of the indole ring while maintaining the integrity of the amino acid portion.

Chemical Synthesis

Recent advances in synthetic methodology have produced more efficient routes to halogenated tryptophans. A notable approach involves a two-step process starting from unprotected bromoindoles to produce enantiopure bromotryptophans . This method has enabled greater accessibility to these compounds for research purposes.

The synthesis typically follows one of several pathways:

  • Direct halogenation of tryptophan with control of regioselectivity

  • Construction of the indole ring with pre-installed bromine substituents

  • Regioselective ring-opening of cyclic sulfamidates using appropriate reagents

Biocatalytic Production

Enzymatic approaches using engineered variants of tryptophan synthase (TrpB) have emerged as promising methods for synthesizing tryptophan analogues, including halogenated derivatives. Research has identified specific TrpB variants, such as Tm2F3, that can efficiently catalyze the production of various substituted tryptophans under mild conditions .

These biocatalytic platforms offer several advantages:

  • Higher regioselectivity

  • Milder reaction conditions

  • Potential for scalable production

  • Reduced environmental impact compared to traditional chemical synthesis

Applications in Research

6-Bromo-DL-tryptophan serves as a versatile tool across multiple scientific disciplines due to its unique structural and biochemical properties.

Neuroscience Applications

In neuroscience research, the compound is primarily utilized for investigating serotonergic pathways. As tryptophan is the precursor to serotonin, halogenated derivatives provide valuable insights into neurotransmitter function and metabolism .

The compound has been employed to:

  • Study serotonin synthesis pathways

  • Investigate mood disorders and their potential treatments

  • Examine neurotransmitter receptor binding and selectivity

  • Develop novel therapeutic approaches for neurological conditions

Pharmaceutical Development

The pharmaceutical industry utilizes 6-Bromo-DL-tryptophan in the synthesis of novel drug candidates, particularly those targeting neurological conditions. The modified tryptophan structure can enhance drug efficacy and specificity in several ways:

  • Improving binding affinity to target receptors

  • Altering metabolism and pharmacokinetics

  • Enhancing stability against enzymatic degradation

  • Providing sites for further chemical modification in drug development pipelines

Biochemical Research

As a substrate in various enzymatic reactions, 6-Bromo-DL-tryptophan helps researchers explore metabolic pathways and enzyme kinetics. The bromine substitution creates distinct properties that can be leveraged to:

  • Track specific biochemical transformations

  • Study enzyme specificity and substrate recognition

  • Investigate protein folding and structure

  • Develop enzyme inhibitors or modulators

Protein Science Applications

The compound has been utilized in protein engineering and modification studies. Researchers have incorporated 6-Bromo-DL-tryptophan into proteins to:

  • Create novel proteins with altered functions

  • Study protein-ligand interactions

  • Develop protein-based sensors and probes

  • Investigate protein structure-function relationships

Clinical Significance

Beyond its applications in basic research, 6-Bromo-DL-tryptophan has shown potential clinical relevance, particularly in kidney disease research.

Association with Kidney Disease

Studies have identified 6-bromotryptophan as a significant metabolite associated with chronic kidney disease (CKD) progression. Research has revealed several important findings:

  • Lower levels of 6-bromotryptophan were consistently associated with CKD progression across multiple patient cohorts

  • 6-bromotryptophan levels showed strong correlation with the APOL1 risk alleles that are known predictors of kidney disease

  • The association remained significant after adjusting for demographic and clinical characteristics, including baseline glomerular filtration rate (GFR)

Quantitative analysis from one study demonstrated that a two-fold higher level of 6-bromotryptophan was associated with reduced risk of CKD progression:

Study CohortAdjusted Hazard Ratio per 2-fold higher 6-bromotryptophan95% Confidence Interval
AASK0.760.64 to 0.91
BioMe0.610.43 to 0.85
MDRD0.520.34 to 0.79

These findings suggest potential utility of 6-bromotryptophan as a biomarker for CKD risk assessment and progression monitoring .

SupplierAvailable QuantitiesPrice RangeReference
Chem-Impex100mg - 5gNot specified
CymitQuimica100mg - 10g€83.00 - €1,484.00
GoldBioNot specifiedNot specified
Multiple distributors via ChemicalBookVariousNot specified

Comparison with Other Bromotryptophan Isomers

Several positional isomers of bromotryptophan exist, with bromine substitutions at the 4-, 5-, 6-, or 7-positions of the indole ring. Each isomer displays distinctive properties and research applications.

IsomerKey Differences/ApplicationsReferences
4-Bromo-DL-tryptophanLess common in research; different effects on receptor binding
5-Bromo-DL-tryptophanMost studied isomer; potent inhibitor of sickle-hemoglobin polymerization; melting point of 264°C (dec.)
6-Bromo-DL-tryptophanFocus of this review; associated with kidney disease biomarkers
7-Bromo-DL-tryptophanUsed in specialized biochemical studies; different enzyme interactions

These isomers can be distinguished through analytical techniques such as high-resolution mass spectrometry, which can detect the unique mass-deficient mass tags of bromine-containing fragment ions .

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